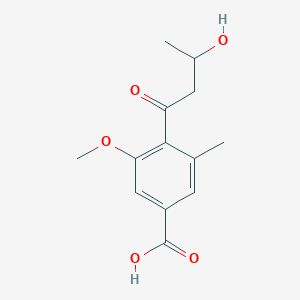
Pyrenochaetic acid B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrenochaetic acid B is a phytotoxin produced by the fungus Pyrenochaeta terrestris. It is one of three related compounds, the others being pyrenochaetic acids A and C. The structure of this compound is 4-(3-hydroxybutyroyl)-3-methoxy-5-methylbenzoic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrenochaetic acid B is typically isolated from the culture filtrates of Pyrenochaeta terrestris. The biosynthesis involves the incorporation of precursors such as [14C]acetate, [14C]formate, and methyl [14C]methionine . These precursors are added to the cultures, where they are metabolized into this compound through a series of enzymatic reactions.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced in laboratory settings for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrenochaetic acid B can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group present in the molecule.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Pyrenochaetic acid B has several applications in scientific research:
Chemistry: It is used as a model compound to study the biosynthesis of polyketides.
Biology: The compound is studied for its phytotoxic effects on plants, particularly in understanding plant-pathogen interactions.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of pyrenochaetic acid B involves its interaction with specific molecular targets in plants. It disrupts cellular processes by inhibiting key enzymes and pathways, leading to phytotoxic effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrenochaetic acid A: 4-crotonoyl-3-methoxy-5-methylbenzoic acid
Pyrenochaetic acid C: 4-butyroyl-3-methoxy-5-methylbenzoic acid
Pyrenocine A: Another related compound produced by
Uniqueness
Pyrenochaetic acid B is unique due to its specific structure, which includes a hydroxybutyroyl group. This structural feature differentiates it from pyrenochaetic acids A and C, which have different acyl groups. The presence of the hydroxybutyroyl group may contribute to its distinct biological activity and phytotoxicity .
Eigenschaften
CAS-Nummer |
79214-48-5 |
|---|---|
Molekularformel |
C13H16O5 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C13H16O5/c1-7-4-9(13(16)17)6-11(18-3)12(7)10(15)5-8(2)14/h4,6,8,14H,5H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
ISUCSLSQOIOUHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)CC(C)O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


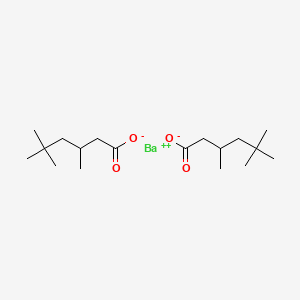
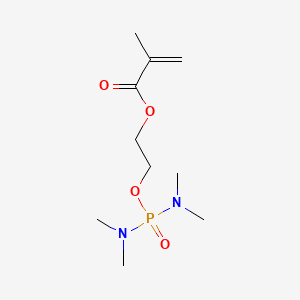

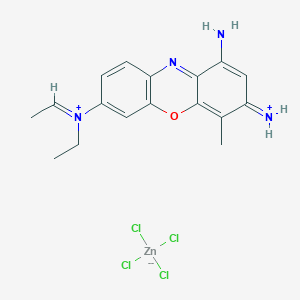
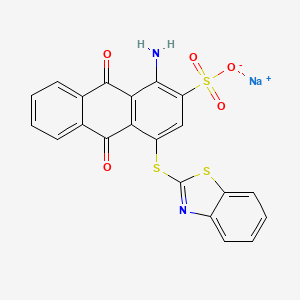

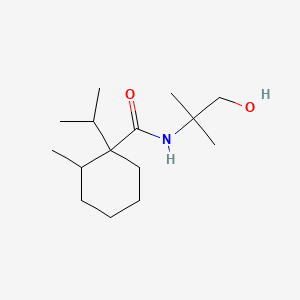
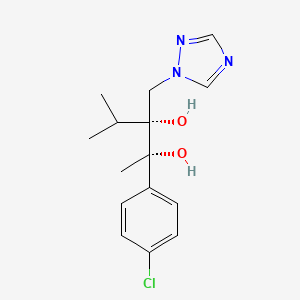

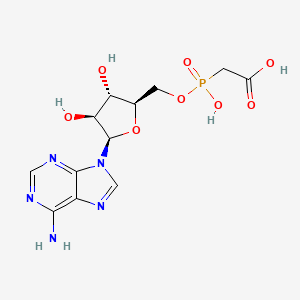
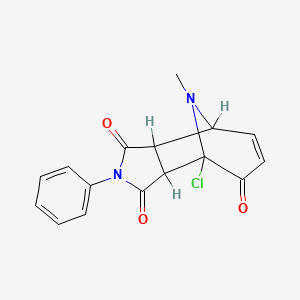
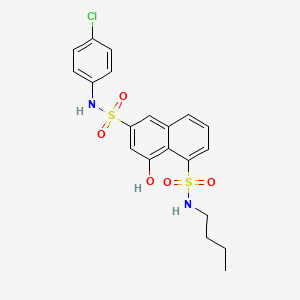

![2,2-Dimethyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)propyl acetate](/img/structure/B12693073.png)
